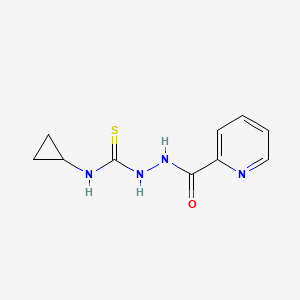
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione, also known as CCT, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. CCT has a molecular formula of C16H23N3S and a molecular weight of 293.44 g/mol.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been suggested that 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has also been found to inhibit the replication of HIV by blocking the reverse transcriptase enzyme. Additionally, 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has also been found to have antioxidant properties by scavenging free radicals. Additionally, 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has been shown to have hepatoprotective effects by reducing the levels of liver enzymes such as alanine transaminase and aspartate transaminase.
Advantages and Limitations for Lab Experiments
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione is also soluble in a variety of solvents, making it easy to work with in the lab. However, 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Additionally, 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has low water solubility, which can make it difficult to use in aqueous solutions.
Future Directions
For the research on 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione include investigating its potential as a therapeutic agent for various diseases and further elucidating its mechanism of action.
Synthesis Methods
The synthesis of 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione involves the reaction between 3-methylbenzylamine and cyclohexyl isocyanate in the presence of sulfur. The reaction yields 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione as a white crystalline solid with a melting point of 166-168°C. The purity of 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione can be confirmed by using analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has been extensively used in scientific research due to its unique properties. It has been found to have antifungal, antibacterial, and antiviral properties. 5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has been used as a potential drug candidate for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
properties
IUPAC Name |
5-cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-13-6-5-9-15(10-13)19-12-18(11-17-16(19)20)14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMQEHIHKWTZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CN(CNC2=S)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)
![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)

![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)